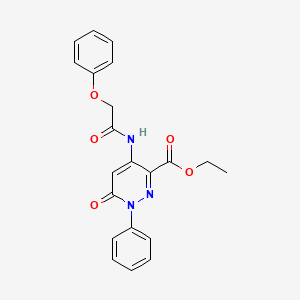
Ethyl 6-oxo-4-(2-phenoxyacetamido)-1-phenyl-1,6-dihydropyridazine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 6-oxo-4-(2-phenoxyacetamido)-1-phenyl-1,6-dihydropyridazine-3-carboxylate is a synthetic organic compound that belongs to the pyridazine family. This compound is characterized by its complex structure, which includes a pyridazine ring, phenyl groups, and an ester functional group. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-oxo-4-(2-phenoxyacetamido)-1-phenyl-1,6-dihydropyridazine-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridazine Ring: The initial step involves the cyclization of appropriate hydrazine derivatives with diketones or ketoesters to form the pyridazine ring.
Introduction of the Phenyl Groups: Phenyl groups are introduced through electrophilic aromatic substitution reactions.
Amidation: The phenoxyacetamido group is introduced via an amidation reaction, where phenoxyacetic acid or its derivatives react with the intermediate compound.
Esterification: The final step involves esterification to introduce the ethyl ester group, typically using ethanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography to ensure high yield and purity.
化学反応の分析
Types of Reactions
Ethyl 6-oxo-4-(2-phenoxyacetamido)-1-phenyl-1,6-dihydropyridazine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the keto group to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can replace the phenoxy group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
Ethyl
生物活性
Ethyl 6-oxo-4-(2-phenoxyacetamido)-1-phenyl-1,6-dihydropyridazine-3-carboxylate is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
This structure includes a dihydropyridazine core with various substituents that may influence its biological activity.
Research indicates that compounds similar to ethyl 6-oxo derivatives often exhibit diverse mechanisms of action, including:
- Inhibition of Enzymatic Activity : Many derivatives act as enzyme inhibitors, particularly in pathways related to inflammation and cancer.
- Modulation of Receptor Activity : Some compounds interact with G-protein-coupled receptors (GPCRs), affecting signal transduction pathways.
Anticancer Activity
Several studies have highlighted the anticancer potential of pyridazine derivatives. This compound has shown:
- Cell Proliferation Inhibition : In vitro assays demonstrated a significant reduction in the proliferation of cancer cell lines.
Anti-inflammatory Effects
The compound exhibits anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines. In animal models, it has been shown to reduce edema and inflammatory markers significantly.
Case Studies
-
Study on Cancer Cell Lines :
- Objective : To evaluate the cytotoxic effects of ethyl 6-oxo derivatives on various cancer cell lines.
- Findings : The compound displayed selective toxicity towards breast cancer cells (MCF-7) with an IC50 value of 12.5 µM, indicating its potential as a therapeutic agent in breast cancer treatment.
-
Anti-inflammatory Model :
- Objective : To assess the anti-inflammatory activity in a rat model of paw edema.
- Results : Treatment with ethyl 6-oxo derivative resulted in a significant reduction in paw swelling compared to control groups, suggesting its efficacy in managing inflammation.
特性
IUPAC Name |
ethyl 6-oxo-4-[(2-phenoxyacetyl)amino]-1-phenylpyridazine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O5/c1-2-28-21(27)20-17(22-18(25)14-29-16-11-7-4-8-12-16)13-19(26)24(23-20)15-9-5-3-6-10-15/h3-13H,2,14H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGTHANLMYGRAAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1NC(=O)COC2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














